4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

CAS No.: 89239-62-3

Cat. No.: VC2054274

Molecular Formula: C7H12N4O

Molecular Weight: 168.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89239-62-3 |

|---|---|

| Molecular Formula | C7H12N4O |

| Molecular Weight | 168.2 g/mol |

| IUPAC Name | 4-amino-2-ethyl-5-methylpyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C7H12N4O/c1-3-11-6(7(9)12)5(8)4(2)10-11/h3,8H2,1-2H3,(H2,9,12) |

| Standard InChI Key | FPRCATJFABPUHJ-UHFFFAOYSA-N |

| SMILES | CCN1C(=C(C(=N1)C)N)C(=O)N |

| Canonical SMILES | CCN1C(=C(C(=N1)C)N)C(=O)N |

Introduction

Chemical Structure and Properties

Structural Characteristics

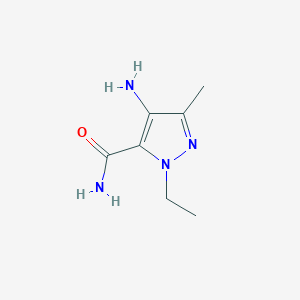

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide contains a pyrazole core with multiple functional groups strategically positioned around the ring. The presence of an amino group at position 4, an ethyl group at position 1, a methyl group at position 3, and a carboxamide moiety at position 5 contributes to its unique chemical profile and reactivity patterns. This structural arrangement enables the compound to participate in various chemical interactions, making it valuable for both synthetic chemistry and biological applications. The pyrazole ring, with its five-membered structure containing two nitrogen atoms, serves as the foundation for the compound's chemical behavior and biological activity.

Physical and Chemical Properties

The compound exists as a solid at room temperature with defined physicochemical characteristics that influence its handling, storage, and application in laboratory settings. Understanding these properties is crucial for researchers working with this compound in various experimental contexts. The physical state and stability of the compound under different conditions directly impact its utility in both research and potential therapeutic applications.

Table 1: Key Physical and Chemical Properties of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

| Property | Value |

|---|---|

| CAS Number | 89239-62-3 |

| Molecular Formula | C7H12N4O |

| Molecular Weight | 168.2 g/mol |

| Physical State | Solid |

| Chemical Classification | Pyrazole derivative |

| Ring Structure | Five-membered with two nitrogen atoms |

| Key Functional Groups | Amino, ethyl, methyl, carboxamide |

Synthesis Methodologies

General Synthetic Routes

Chemical Reactivity

Functional Group Reactions

The presence of multiple functional groups in 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide enables it to participate in a diverse range of chemical reactions. The amino group at position 4 can undergo typical amine reactions such as acylation, alkylation, and condensation reactions. The carboxamide group offers opportunities for hydrolysis, reduction, and various transformations that can lead to the formation of other functional groups. Additionally, the pyrazole ring itself can participate in electrophilic and nucleophilic substitution reactions under appropriate conditions. This rich chemistry makes the compound versatile as a building block for the synthesis of more complex heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Formation of Derivatives

The reactivity profile of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide allows for the formation of numerous derivatives through chemical modifications at different positions. These derivatives can exhibit altered physicochemical properties and biological activities, potentially offering improved pharmacological profiles for specific applications. The systematic modification of the parent compound represents a valuable approach in medicinal chemistry for the development of structure-activity relationships and the optimization of lead compounds. Through careful design and synthesis of derivatives, researchers can fine-tune properties such as solubility, metabolic stability, and target selectivity, addressing specific challenges in drug development and other applications.

Biological Activities

Enzyme Inhibition Mechanisms

One of the most significant biological properties of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is its ability to function as an enzyme inhibitor. The compound can bind to the active sites of various enzymes, effectively blocking substrate access and disrupting normal enzymatic function. This binding interaction alters important signaling pathways within biological systems, leading to diverse physiological effects. The specificity and affinity of these interactions determine the compound's potency and selectivity as an enzyme inhibitor, properties that are crucial for potential therapeutic applications. Understanding the molecular basis of these inhibitory interactions provides valuable insights for the rational design of more potent and selective inhibitors targeting specific enzymes associated with disease states.

Anticancer Properties

Research findings suggest that 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide exhibits potential anticancer activities through multiple mechanisms. The compound's ability to inhibit specific enzymes involved in cell proliferation and survival pathways contributes to its anticancer effects. By interfering with these critical cellular processes, the compound can potentially suppress tumor growth and progression. The anticancer properties may vary depending on the specific cancer cell types and the molecular targets involved. Ongoing investigations aim to elucidate the precise mechanisms of action and to identify cancer types that might be particularly responsive to treatment with this compound or its derivatives.

Table 2: Potential Anticancer Mechanisms of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

| Mechanism | Description | Potential Impact |

|---|---|---|

| Enzyme Inhibition | Binding to active sites of enzymes involved in cancer progression | Disruption of cancer cell growth pathways |

| Signaling Pathway Modulation | Alteration of cellular signaling cascades | Changes in gene expression and cellular behavior |

| Cell Cycle Regulation | Impact on proteins controlling cell division | Inhibition of uncontrolled cancer cell proliferation |

| Apoptosis Induction | Promotion of programmed cell death pathways | Selective elimination of cancer cells |

Anti-inflammatory Activities

The anti-inflammatory potential of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide represents another important aspect of its biological profile. Inflammation plays a critical role in numerous diseases, and compounds that can effectively modulate inflammatory responses have significant therapeutic value. The anti-inflammatory effects of this pyrazole derivative likely stem from its ability to inhibit specific enzymes and signaling molecules involved in the inflammatory cascade. By targeting these molecular mediators, the compound may help reduce inflammatory responses and alleviate associated symptoms. The anti-inflammatory properties complement the compound's other biological activities, potentially offering multifaceted therapeutic benefits in conditions where inflammation is a key component of the disease pathology.

Antimicrobial Properties

Research findings also suggest that 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide possesses antimicrobial activities against various pathogens. This property adds to the compound's versatility as a potential therapeutic agent. The antimicrobial effects may result from the compound's ability to interfere with specific biochemical processes essential for microbial survival and replication. The specificity of these effects determines the compound's spectrum of antimicrobial activity and its potential utility in addressing infectious diseases. As antimicrobial resistance continues to pose significant global health challenges, the exploration of novel compounds with antimicrobial properties, such as this pyrazole derivative, becomes increasingly important for the development of new treatment options.

Applications in Scientific Research

Role as a Building Block in Chemical Synthesis

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its well-defined structure with multiple functional groups provides various opportunities for chemical modifications and transformations. Synthetic chemists utilize this compound as an intermediate to create diverse molecular structures with potential applications in pharmaceuticals, agrochemicals, and materials science. The compound's reactivity profile allows for selective modifications, enabling the systematic construction of target molecules with desired properties. This application in organic synthesis highlights the compound's significance beyond its direct biological activities, establishing it as an important tool in chemical research and development.

Medicinal Chemistry Applications

In medicinal chemistry, 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide and its derivatives play important roles in the development of potential therapeutic agents. The compound's biological activities, particularly its enzyme inhibitory properties, make it an attractive starting point for drug discovery efforts. Medicinal chemists can modify the basic structure to optimize pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, excretion) characteristics. Through systematic structure-activity relationship studies, researchers can identify the structural features critical for specific biological activities and develop improved analogs with enhanced therapeutic potential. This approach has led to the exploration of this pyrazole derivative and related compounds for various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.

Pharmacological Research

The diverse biological activities of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide make it an interesting compound for pharmacological research. Investigators study its mechanisms of action, dose-response relationships, and effects in various experimental models to better understand its therapeutic potential. These pharmacological investigations provide valuable insights into the compound's biological activities and help identify potential applications in disease treatment. The compound's ability to interact with multiple biological targets suggests that it might be effective in addressing complex diseases with multifactorial pathogenesis. Ongoing pharmacological research continues to expand our understanding of this pyrazole derivative and its potential therapeutic applications.

Structure-Activity Relationships

Molecular Modeling and Interaction Studies

Advanced computational techniques play an increasingly important role in understanding how 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide interacts with biological targets. Molecular modeling approaches, including docking simulations and molecular dynamics studies, provide detailed insights into the binding modes and interaction energies between the compound and its target proteins. These computational investigations complement experimental data and help guide the design of more potent and selective analogs. By visualizing the three-dimensional interactions at the molecular level, researchers can identify critical contact points and design modifications that optimize these interactions. Such rational design strategies accelerate the development of improved compounds with enhanced properties for specific applications.

Table 3: Structure-Activity Relationships of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

| Structural Element | Contribution to Activity | Potential Modifications |

|---|---|---|

| Pyrazole Core | Essential for target binding and recognition | Ring size alterations, isosteric replacements |

| Amino Group (Position 4) | Hydrogen bonding interactions with target proteins | Alkylation, acylation, replacement with other H-bond donors |

| Ethyl Group (Position 1) | Hydrophobic interactions, influences binding orientation | Chain length variation, branching, cyclization |

| Methyl Group (Position 3) | Affects electronic distribution and steric properties | Size variation, introduction of polar substituents |

| Carboxamide Group (Position 5) | Critical for hydrogen bonding and target recognition | Ester formation, thioamide substitution, acid conversion |

Current Research and Future Directions

Recent Advances in Synthesis and Applications

Recent years have witnessed significant advances in the synthesis and applications of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide and related compounds. Improved synthetic methods have made the compound more accessible for research, enabling more extensive investigations of its properties and potential applications. These advances include the development of more efficient and environmentally friendly synthetic routes, as well as methods for the selective functionalization of the basic structure to create diverse derivatives. Concurrently, researchers have explored new applications for this pyrazole derivative, expanding beyond traditional areas into emerging fields such as materials science, catalysis, and nanotechnology. These developments reflect the growing recognition of the compound's versatility and significance in various scientific disciplines.

Promising Research Areas

Several research areas hold particular promise for future investigations involving 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide. The compound's enzyme inhibitory properties make it an interesting candidate for the development of targeted therapies for various diseases, including cancer, inflammatory disorders, and infectious diseases. Additionally, the role of this pyrazole derivative as a building block in chemical synthesis continues to expand, with potential applications in the creation of complex molecular structures with diverse properties. Emerging areas such as combination therapies, drug delivery systems, and precision medicine represent exciting opportunities for leveraging the unique properties of this compound. Investigating these promising research areas may lead to new insights and applications that further enhance the significance of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide in scientific research and therapeutic development.

Challenges and Opportunities

Despite the promising prospects, research on 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide faces several challenges that present opportunities for future investigations. These challenges include the need for more efficient synthetic methods, especially for large-scale production, and the requirement for comprehensive toxicological evaluations to assess safety profiles. Additionally, optimizing the pharmacokinetic properties of this compound and its derivatives remains an important consideration for potential therapeutic applications. Addressing these challenges requires collaborative efforts across multiple disciplines, including synthetic chemistry, medicinal chemistry, pharmacology, and toxicology. Such interdisciplinary approaches offer significant opportunities for innovation and advancement in understanding and utilizing 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide. Future research directions may focus on overcoming these challenges while exploring new applications and enhancing the compound's utility in various scientific and therapeutic contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume